N-(cyclohexylmethyl)-4-nitrobenzamide
Description
Contextualization within Nitrobenzamide Chemistry
The study of N-(cyclohexylmethyl)-4-nitrobenzamide is deeply rooted in the broader fields of benzamide (B126) and nitroaromatic chemistry. Understanding these parent classes is essential to appreciating the specific characteristics and potential of the title compound.
Benzamide derivatives are a well-established and versatile class of compounds in organic synthesis. nih.gov They serve as crucial building blocks and are integral substructures in a wide array of pharmaceutical agents and functional materials. nih.gov The synthesis of benzamides can be achieved through various methods, including the hydrolysis of aromatic nitriles, rearrangements of oximes, aminocarbonylation, and the direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in superacid. nih.gov A common laboratory and industrial-scale method involves the reaction of a benzoic acid derivative, often an acyl chloride, with an appropriate amine. researchgate.netmdpi.com
The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Research has demonstrated their potential as antitumor and antiprion agents, highlighting the scaffold's utility in the development of novel therapeutics. nih.govresearchgate.net For instance, a series of N-substituted benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against several cancer cell lines. researchgate.net
Nitroaromatic compounds, characterized by a nitro group (–NO₂) attached to an aromatic ring, are fundamental components in organic chemistry. numberanalytics.comwikipedia.org The nitro group is one of the most powerful electron-withdrawing groups, a property conferred by the high electronegativity of its nitrogen and oxygen atoms and its ability to delocalize pi-electrons from the aromatic ring. researchgate.netnih.govscielo.br This electronic feature profoundly influences the reactivity of the aromatic system.
The presence of a nitro group generally deactivates the aromatic ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgwikipedia.org This reactivity makes nitroaromatics versatile intermediates. numberanalytics.com They are widely used as starting materials in the synthesis of a vast number of products, including dyes, polymers, pesticides, and explosives. nih.govresearchgate.net A critical transformation of nitroaromatic compounds is their reduction to the corresponding aromatic amines (e.g., R-NO₂ → R-NH₂), which are themselves valuable precursors for many other functionalized molecules. numberanalytics.comwikipedia.org
Rationale for Investigating this compound as a Molecular Scaffold
The specific combination of functional groups in this compound creates a unique molecular architecture, providing a strong rationale for its investigation as a chemical scaffold.
The chemical behavior of this compound is dictated by its constituent parts: the 4-nitrobenzamide (B147303) core and the N-cyclohexylmethyl substituent.
Electron-Withdrawing Nitro Group : The nitro group at the para-position of the benzamide ring is a strong electron-withdrawing group, acting through both inductive and resonance effects. vaia.comlibretexts.org This significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. wikipedia.org The electron-withdrawing nature of the nitro group is a key feature in many bioactive molecules, where it can influence binding affinity and metabolic pathways. mdpi.commdpi.com
Lipophilic Cyclohexylmethyl Moiety : Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical parameter in fields like medicinal chemistry. nih.govresearchgate.net It influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net The cyclohexylmethyl group is a non-polar, aliphatic moiety that imparts significant lipophilicity to the molecule. This feature can enhance the molecule's ability to cross biological membranes, a desirable trait in drug design. researchgate.netsci-hub.se The interplay between the polar, hydrophilic nitrobenzamide portion and the non-polar, lipophilic cyclohexylmethyl group results in an amphiphilic character that can be exploited in various chemical applications.
| Functional Group | Key Property | Chemical Implication | Reference |
|---|---|---|---|
| 4-Nitro Group | Strongly Electron-Withdrawing | Deactivates the ring to electrophilic substitution; activates it for nucleophilic substitution; influences bioactivity. | wikipedia.orgscielo.brwikipedia.org |
| Amide Linkage | Planar, Hydrogen Bonding | Provides structural rigidity; acts as both a hydrogen bond donor (N-H) and acceptor (C=O); common in biomolecules. | noaa.gov |
| Cyclohexylmethyl Group | Lipophilic/Hydrophobic | Increases affinity for non-polar environments; can influence membrane permeability and pharmacokinetic properties. | nih.govresearchgate.net |
While dedicated research on this compound is not extensively documented in readily available literature, significant work has been conducted on structurally similar compounds. This body of research provides a valuable framework for predicting its properties and potential applications. For example, studies on N-cyclohexyl-2-nitrobenzamide have included its synthesis and characterization by X-ray diffraction. researchgate.net Other related compounds that have been synthesized and studied include N-cyclohexyl-4-fluoro-N-methyl-3-nitrobenzamide and N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide. nih.govnih.gov
Research into other N-alkyl nitrobenzamides has shown promising antimycobacterial activity, suggesting a potential avenue for therapeutic applications. mdpi.com Furthermore, the synthesis of various N-substituted benzamides is a common theme in medicinal chemistry, with goals ranging from developing antiprion agents to creating new antitumor compounds. nih.govresearchgate.net The synthesis of related structures, such as N-(2,2-diphenylethyl)-4-nitrobenzamide and N-(3-chlorophenethyl)-4-nitrobenzamide, has also been reported, often highlighting their role as bio-functional hybrid molecules. mdpi.commdpi.com This collective research on analogous structures underscores the chemical tractability and potential utility of the this compound scaffold.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 3-Nitrobenzamide | C₇H₆N₂O₃ | 166.13 | 140-143 | chemicalbook.comnih.gov |
| 4-Nitrobenzamide | C₇H₆N₂O₃ | 166.13 | 199-201 | chemicalbook.comnih.gov |
| N-(3-chlorophenethyl)-4-nitrobenzamide | C₁₅H₁₃ClN₂O₃ | 304.73 | 147-149 | mdpi.com |
| (4-Nitrophenyl)(piperidin-1-yl)methanone | C₁₂H₁₄N₂O₃ | 234.25 | 119-121 | researchgate.net |
Scope and Objectives of Academic Research on this compound
Based on the analysis of its structural features and the research conducted on analogous compounds, the academic investigation of this compound is likely to pursue several key objectives:
Synthetic Methodology Development : A primary objective would be to establish efficient and scalable synthetic routes to this compound and its derivatives. This could involve optimizing the classic acylation reaction between 4-nitrobenzoyl chloride and cyclohexylmethanamine or exploring novel synthetic strategies.
Structural and Physicochemical Characterization : Comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray Crystallography) is essential to fully understand its molecular structure, conformation, and solid-state packing. Investigating its physicochemical properties, such as solubility, stability, and lipophilicity (logP), would be crucial for predicting its behavior in different environments.
Exploration as a Scaffold in Medicinal Chemistry : Given the prevalence of the benzamide and nitroaromatic motifs in bioactive compounds, a significant research focus would be the evaluation of this compound as a lead structure for drug discovery. This would involve synthesizing a library of analogues with modifications to the aromatic ring and the cyclohexyl moiety to establish structure-activity relationships (SAR) for various biological targets.
Investigation in Materials Science : The compound's amphiphilic nature and potential for forming ordered structures through hydrogen bonding make it a candidate for investigation in materials science. Research could explore its use in the formation of liquid crystals, gels, or other supramolecular assemblies. The nitro group also offers a handle for further chemical modification to create functional polymers.
Structure
3D Structure
Properties
IUPAC Name |
N-(cyclohexylmethyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(15-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(18)19/h6-9,11H,1-5,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBHRRRZLWVYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Transformations of N Cyclohexylmethyl 4 Nitrobenzamide
Strategies for Amide Bond Formation in N-(cyclohexylmethyl)-4-nitrobenzamide Synthesis
The formation of the amide bond between 4-nitrobenzoic acid and cyclohexylmethanamine is a critical step in the synthesis of this compound. This transformation can be achieved through several methods, each with its own mechanistic nuances and practical considerations.
Classical Coupling Reagents and Their Mechanistic Considerations (e.g., carbodiimide-mediated syntheses)
Classical coupling reagents remain a cornerstone for amide bond formation due to their reliability and broad applicability. Among these, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are extensively used. acs.orgresearchgate.net The general mechanism involves the activation of the carboxylic acid (4-nitrobenzoic acid) by the carbodiimide (B86325).
The reaction is initiated by the protonation of the carbodiimide by the carboxylic acid, followed by the nucleophilic attack of the carboxylate anion on the central carbon atom of the carbodiimide. nih.gov This leads to the formation of a highly reactive O-acylisourea intermediate. nih.govstackexchange.com This intermediate can then react with the amine (cyclohexylmethanamine) to yield the desired amide, this compound, and a urea (B33335) byproduct (dicyclohexylurea or EDU). researchgate.netnih.gov
A potential side reaction involves the rearrangement of the O-acylisourea intermediate into a stable N-acylurea, which is no longer reactive towards the amine. nih.gov Another possibility is the reaction of the O-acylisourea with a second molecule of the carboxylic acid to form an acid anhydride, which can then react with the amine to form the amide. stackexchange.com To enhance reaction efficiency and minimize side reactions, additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, and subsequently reacts with the amine.
Table 1: Common Carbodiimide Coupling Reagents and Their Properties
| Coupling Reagent | Acronym | Byproduct | Solubility of Byproduct |
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Water-soluble |
Emerging Catalytic Approaches for Amidation (e.g., metal-catalyzed, photo-oxidation)
In recent years, significant efforts have been directed towards developing catalytic methods for amide bond formation that offer milder reaction conditions and improved atom economy.
Metal-catalyzed amidation has emerged as a powerful tool. For instance, ruthenium-based catalysts have been shown to facilitate the dehydrogenative coupling of alcohols and amines to form amides. stackexchange.com While not a direct route from a carboxylic acid, this highlights the potential of metal catalysis in forming C-N bonds. More directly relevant, nickel/photoredox catalysis has been developed for the direct amidation of aldehydes with nitroarenes. researchgate.net This process involves the in-situ reduction of the nitroarene to an aniline, which then couples with the aldehyde. Such a strategy could conceptually be applied to the synthesis of related benzamides. Palladium catalysts have also been employed in the reductive amidation of nitroarenes. rsc.org
Photo-oxidative coupling offers another innovative approach. Using a riboflavin (B1680620) derivative as an organic photocatalyst, aldehydes can be coupled with amines under visible light with oxygen as the oxidant to form amides. acs.org The mechanism involves the formation of a hemiaminal intermediate, which is then oxidized. This method presents a greener alternative to traditional coupling reagents.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several green strategies can be considered.
The use of biocatalysts , such as immobilized Candida antarctica lipase (B570770) B (CALB), offers a sustainable method for amidation. nih.gov This enzymatic approach can proceed in greener solvents like cyclopentyl methyl ether and often requires minimal purification. nih.gov
Solvent selection is another critical aspect. Traditional amide synthesis often employs dipolar aprotic solvents like DMF and NMP, which are facing increasing regulatory scrutiny due to toxicity concerns. numberanalytics.com The development of methods that utilize more benign solvents or even solvent-free conditions is a key goal. researchgate.netorganicreactions.org For instance, boric acid has been used as a catalyst for the solvent-free synthesis of amides from carboxylic acids and urea by simple heating of a triturated mixture. researchgate.netorganicreactions.org
Functional Group Interconversions of the Nitro Group
The nitro group in this compound is a versatile functional handle that can be transformed into other functionalities, most notably an amino group. This transformation is crucial for accessing a wider range of derivatives.
Mechanistic Studies of Nitro Group Reduction to Amino Functionality
The reduction of an aromatic nitro group to an amine is a well-studied transformation that proceeds through a series of intermediates. The generally accepted pathway involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO). nih.govnumberanalytics.com This is followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH), which is then finally reduced to the corresponding amine (Ar-NH₂). numberanalytics.comnih.gov
The specific mechanism can be influenced by the catalyst and reaction conditions. For instance, studies on the catalytic hydrogenation of nitrobenzene (B124822) have confirmed the formation of phenylhydroxylamine as a key intermediate. nih.gov The rate of reduction can also be affected by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can influence the electron density at the nitro group, potentially affecting the rate-determining step of the reduction. sciencemadness.org
Investigation of Selective Reduction Methods (e.g., Zinin reduction, catalytic hydrogenation)
Achieving selective reduction of the nitro group without affecting the amide functionality is paramount.
The Zinin reduction , first reported in 1842, is a classical method for the reduction of nitroarenes using sulfide, hydrosulfide, or polysulfides. numberanalytics.comsciencemadness.org The reaction is particularly useful for substrates that are sensitive to other reducing agents. The mechanism is thought to involve the nucleophilic attack of a sulfur-containing anion on the nitro group. stackexchange.comsciencemadness.org Selectivity in the Zinin reduction can often be controlled, for example, in dinitro compounds, the least sterically hindered nitro group is preferentially reduced. stackexchange.com
Catalytic hydrogenation is a widely used and often highly efficient method for nitro group reduction. A variety of catalysts can be employed, including those based on palladium, platinum, nickel, and iron. google.comgoogle.com The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, solvent) is crucial for achieving high chemoselectivity. For instance, certain manganese-based catalysts have been shown to selectively reduce nitro groups in the presence of amide functionalities. nih.gov Similarly, systems using silanes with oxo-rhenium complexes have demonstrated high chemoselectivity for the reduction of aromatic nitro compounds in the presence of amides. acs.org The use of hydrazine (B178648) hydrate (B1144303) under pressure has also been reported for the selective reduction of aromatic nitro groups while leaving the amide group intact. researchgate.net
Table 2: Comparison of Selective Nitro Group Reduction Methods
| Method | Reducing Agent/Catalyst | Key Features |
| Zinin Reduction | Na₂S, (NH₄)₂S, or other sulfides | Good for sensitive substrates; selectivity can be sterically controlled. stackexchange.comnumberanalytics.com |
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, Raney Ni, etc. | High efficiency; selectivity depends on catalyst and conditions. nih.govgoogle.com |
| Transfer Hydrogenation | Hydrazine hydrate, formic acid | Avoids the use of high-pressure hydrogen gas. researchgate.net |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl | Classical method, often harsh conditions. |
Reactivity of the Benzamide (B126) Core and Cyclohexylmethyl Moiety
The reactivity of this compound is characterized by the distinct chemical properties of its aromatic core, amide bridge, and aliphatic ring. The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the phenyl ring, while the amide linkage presents opportunities for hydrolysis and transamidation. The cyclohexyl group, being aliphatic, offers a different set of potential transformations.
Nucleophilic and Electrophilic Aromatic Substitution on the Nitro-Substituted Phenyl Ring
The presence of a nitro group on the phenyl ring is a dominant factor in the aromatic substitution reactions of this compound.
Nucleophilic Aromatic Substitution (SNA_r):
The 4-nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). This is due to its powerful electron-withdrawing ability through both inductive and resonance effects, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. rsc.orgnih.govorganic-chemistry.orgnih.gov Nucleophilic attack is directed to the positions ortho and para to the nitro group. In the case of this compound, the positions ortho to the nitro group (C2 and C6) are the expected sites of substitution.
Common nucleophiles for such reactions include alkoxides, amines, and thiols. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) would be expected to yield a 2-methoxy-4-nitrobenzamide (B3022708) derivative. The reaction mechanism typically proceeds via an addition-elimination pathway, where the nucleophile first adds to the ring to form the stabilized Meisenheimer complex, followed by the departure of a leaving group. organic-chemistry.orgresearchgate.net In the absence of a good leaving group at the site of attack, vicarious nucleophilic substitution (VNS) could be a potential pathway for functionalization, where a carbanion bearing a leaving group at the nucleophilic center attacks the ring. organic-chemistry.org
Electrophilic Aromatic Substitution:
In contrast to its activating effect on nucleophilic substitution, the nitro group is a strong deactivating group for electrophilic aromatic substitution. chemguide.co.uklibretexts.org The electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.comyoutube.commasterorganicchemistry.com Furthermore, the nitro group is a meta-director. Therefore, any electrophilic substitution on this compound would be expected to occur at the positions meta to the nitro group (C3 and C5) and would require harsh reaction conditions.
For example, nitration of the aromatic ring would require forcing conditions (e.g., fuming nitric acid and concentrated sulfuric acid) and would be expected to yield the 3,4-dinitrobenzamide (B149731) derivative. Similarly, other electrophilic substitution reactions like halogenation or Friedel-Crafts reactions would be significantly hindered.
| Reaction Type | Directing Effect of 4-Nitro Group | Reactivity of the Phenyl Ring | Plausible Products |
| Nucleophilic Aromatic Substitution | Ortho, Para-directing | Activated | 2-substituted-4-nitrobenzamide derivatives |
| Electrophilic Aromatic Substitution | Meta-directing | Deactivated | 3-substituted-4-nitrobenzamide derivatives |
Exploration of Reactions on the Cyclohexyl Ring (e.g., stereoselective modifications)
The cyclohexyl ring in this compound is a saturated aliphatic moiety and, as such, is generally less reactive than the aromatic ring. However, it can undergo functionalization through radical reactions or, potentially, through directed C-H activation.
The functionalization of aliphatic rings like cyclohexane (B81311) is a significant area of research in medicinal chemistry, as it can be used to modify the physicochemical properties of a molecule. nih.govrsc.org For instance, late-stage C-H functionalization is a powerful tool for creating structural diversity. rsc.org In principle, radical halogenation could introduce a halogen onto the cyclohexyl ring, which could then serve as a handle for further synthetic modifications. The selectivity of such a reaction would likely be low, leading to a mixture of products.
More advanced methods, such as transition-metal-catalyzed C-H activation, could offer a more controlled approach to functionalizing the cyclohexyl ring. nih.gov These reactions often employ a directing group to guide the catalyst to a specific C-H bond. In this compound, the amide oxygen could potentially act as a directing group, although this has not been specifically reported for this compound. Stereoselective modifications of the cyclohexyl ring would be challenging but could potentially be achieved using chiral catalysts or enzymatic methods. wikipedia.orgillinois.edu
| Reaction Type | Potential Reagents | Expected Outcome | Challenges |
| Radical Halogenation | NBS, light/heat | Monohalogenated cyclohexyl derivatives | Low regioselectivity |
| C-H Activation | Transition metal catalysts (e.g., Pd, Rh) | Functionalization at specific C-H bonds | Requires specific directing groups and catalysts |
| Stereoselective Modification | Chiral catalysts, enzymes | Enantiomerically enriched products | Substrate specificity, catalyst design |
Hydrolysis and Transamidation Pathways of the Amide Linkage
The amide bond is a robust functional group, but it can be cleaved under certain conditions through hydrolysis or undergo exchange through transamidation.
Hydrolysis:
The hydrolysis of the amide bond in this compound would yield 4-nitrobenzoic acid and cyclohexylmethanamine. This reaction can be catalyzed by acid or base. youtube.comyoutube.com Studies on related N-alkyl-nitrobenzamides have shown that the mechanism of acid-catalyzed hydrolysis can be complex and dependent on the acid concentration. researchgate.netresearchgate.net For instance, at lower acidities, the reaction may proceed via a neutral water-catalyzed pathway, while at higher acidities, an A-1 mechanism involving protonation of the amide and subsequent cleavage of the C-N bond may dominate. researchgate.net The presence of the electron-withdrawing nitro group can influence the rate of hydrolysis. The metabolic hydrolysis of amide bonds is also a known pathway in drug metabolism, often mediated by enzymes such as carboxylesterases. nih.govnih.gov
Transamidation:
Transamidation, the reaction of an amide with an amine to form a new amide, is generally a challenging transformation due to the stability of the amide bond. wikipedia.org For secondary amides like this compound, this reaction typically requires harsh conditions or the use of catalysts. rsc.org Recent advances have shown that metal-free transamidation can be achieved by activating the amide, for example, by N-functionalization to weaken the amidic resonance. nih.govorganic-chemistry.org Therefore, direct transamidation of this compound with another amine would likely require specific catalytic systems.
| Transformation | Conditions | Products | Key Considerations |
| Hydrolysis | Acid or base catalysis, or enzymatic | 4-Nitrobenzoic acid and Cyclohexylmethanamine | Mechanism can vary with conditions. |
| Transamidation | High temperature, metal catalysts, or amide activation | New amide and Cyclohexylmethanamine | Challenging due to amide stability. |
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic methods offer a powerful lens through which to view the molecular framework and electronic environment of N-(cyclohexylmethyl)-4-nitrobenzamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), and mass spectrometry collectively provide a detailed fingerprint of the compound, confirming its identity and revealing nuanced structural details.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Insights
In the ¹H NMR spectrum , the protons on the 4-nitrobenzoyl moiety are expected to exhibit characteristic downfield shifts due to the electron-withdrawing nature of the nitro group and the amide functionality. The aromatic protons would likely appear as two distinct doublets in the region of δ 8.0-8.5 ppm, corresponding to the protons ortho and meta to the nitro group. The methylene (B1212753) protons of the cyclohexylmethyl group (-CH₂-NH-) would be anticipated to resonate as a doublet around δ 3.2-3.5 ppm, coupled to the adjacent methine proton of the cyclohexane (B81311) ring. The cyclohexyl protons themselves would produce a complex series of multiplets in the upfield region of the spectrum, typically between δ 0.9 and 2.0 ppm.
The ¹³C NMR spectrum would similarly reflect the electronic environment of each carbon atom. The carbonyl carbon of the amide is expected to be the most downfield signal, likely appearing around δ 165-167 ppm. The carbons of the 4-nitrophenyl ring would show distinct signals, with the carbon bearing the nitro group (C-NO₂) resonating at approximately δ 148-150 ppm and the other aromatic carbons appearing between δ 123-145 ppm. The methylene carbon adjacent to the amide nitrogen would be expected around δ 45-50 ppm, while the carbons of the cyclohexane ring would be found in the δ 25-38 ppm range.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | 165-167 |
| Aromatic C-NO₂ | - | 148-150 |
| Aromatic C-H | 8.0-8.5 (d) | 123-130 |
| Aromatic C-C=O | - | 140-145 |
| Methylene (-CH₂-N) | 3.2-3.5 (d) | 45-50 |
| Cyclohexyl Methine (CH) | 1.6-1.9 (m) | 35-38 |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Signatures
Vibrational spectroscopy is instrumental in identifying the key functional groups within this compound. The infrared (IR) and Raman spectra are expected to display characteristic bands corresponding to the vibrations of the amide, nitro, aromatic, and cyclohexyl moieties.
The most prominent features in the FTIR spectrum would include the N-H stretching vibration of the secondary amide, typically observed as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) would give rise to a strong absorption in the region of 1640-1660 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. The nitro group (NO₂) would be characterized by two strong stretching vibrations: an asymmetric stretch near 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexylmethyl group would be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).
Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group around 1350 cm⁻¹ is usually a very strong and characteristic Raman band. The aromatic ring vibrations would also be prominent, particularly the ring breathing modes.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Amide | N-H Stretch | ~3300 | Medium-Sharp |
| Amide | C=O Stretch (Amide I) | 1640-1660 | Strong |
| Amide | N-H Bend (Amide II) | ~1550 | Medium-Strong |
| Nitro | Asymmetric NO₂ Stretch | ~1520 | Strong |
| Nitro | Symmetric NO₂ Stretch | ~1350 | Strong |
| Aromatic | C-H Stretch | >3000 | Medium-Weak |
| Aromatic | C=C Stretch | 1450-1600 | Medium-Variable |
Note: These are expected ranges and the exact peak positions can be influenced by the solid-state packing and intermolecular interactions.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides critical information on the molecular weight and structural integrity of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₄H₁₈N₂O₃, 262.3 g/mol ).
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A primary and highly probable fragmentation pathway would be the cleavage of the amide bond (C-N bond), which is a common fragmentation for amides. mdpi.com This would lead to two major fragment ions:
The 4-nitrobenzoyl cation at m/z 150, resulting from the loss of the cyclohexylmethylamine radical. This ion is stabilized by the aromatic ring.
The cyclohexylmethylaminium radical cation or related fragments. Cleavage alpha to the nitrogen could produce an iminium ion at m/z 112 [C₇H₁₄N]⁺.
Another characteristic fragmentation would be the loss of the nitro group (-NO₂) from the molecular ion or the 4-nitrobenzoyl fragment.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 262 | Molecular Ion [M]⁺ | [C₁₄H₁₈N₂O₃]⁺ |
| 150 | [O₂NC₆H₄CO]⁺ | [C₇H₄NO₃]⁺ |
| 112 | [C₆H₁₁CH=NH₂]⁺ | [C₇H₁₄N]⁺ |
| 97 | [C₆H₁₁CH₂]⁺ | [C₇H₁₃]⁺ |
Single Crystal X-ray Diffraction Studies
Crystal Structure Determination and Polymorphism
While the crystal structure of this compound itself is not publicly documented, the structure of its positional isomer, N-cyclohexyl-2-nitrobenzamide , offers significant comparative insights. researchgate.net This related compound crystallizes in the monoclinic space group P2₁/n. researchgate.net It is plausible that this compound would adopt a similar crystalline system.
In such a structure, the amide group is typically found to be nearly planar. The cyclohexane ring generally adopts a stable chair conformation to minimize steric strain. nih.gov The rotational freedom around the C-N and C-C single bonds of the linker between the two ring systems allows for various conformations, which will be ultimately determined by the packing forces in the crystal lattice.
Polymorphism , the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and hydrogen bonding capabilities. Although no specific polymorphs of this compound have been reported, its structural features suggest that polymorphism is possible. Different polymorphs would arise from variations in molecular conformation or different hydrogen-bonding networks, leading to distinct crystal packing arrangements. Such variations could influence the compound's physical properties, such as melting point and solubility.
Crystallographic Data for the Analogous N-Cyclohexyl-2-nitrobenzamide
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 13.9913(10) | researchgate.net |
| b (Å) | 8.8475(4) | researchgate.net |
| c (Å) | 20.5627(15) | researchgate.net |
| β (°) | 93.278(6) | researchgate.net |
| V (ų) | 2541.3(3) | researchgate.net |
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking, C-H···π interactions)
The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions that dictate the supramolecular architecture.
Hydrogen Bonding: The most significant intermolecular interaction is anticipated to be the N-H···O hydrogen bond . The amide N-H group is a potent hydrogen bond donor, while the oxygen atoms of both the carbonyl group (C=O) and the nitro group (NO₂) are strong acceptors. In the crystal structure of N-cyclohexyl-2-nitrobenzamide, the packing is stabilized by N-H···O hydrogen bonds. researchgate.net In 4-nitro-substituted systems, the nitro group is frequently involved in hydrogen bonding. nih.gov This could lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice.
π-π Stacking: Depending on the molecular conformation, π-π stacking interactions between the electron-deficient 4-nitrobenzoyl rings of adjacent molecules may occur. These interactions, driven by electrostatic and van der Waals forces, would likely involve an offset or slipped-parallel arrangement to minimize repulsion.
These varied intermolecular forces work in concert to create a stable, three-dimensional crystalline solid. The specific motifs formed, such as chains, dimers, or sheets, are a direct consequence of the interplay between the strong N-H···O hydrogen bonds and the cumulative effect of the weaker, more diffuse interactions.
Crystallographic Information Files (CIF) and Database Analysis
As of the latest searches, no Crystallographic Information Files (CIF) for this compound have been deposited in major crystallographic databases, including the Cambridge Structural Database (CSD). A CIF file is a standard format for storing crystal structure information, and its absence suggests that the single-crystal X-ray diffraction analysis required to generate such a file has not been performed or publicly shared for this specific compound.
For comparative context, crystallographic data for the isomeric compound, N-cyclohexyl-2-nitrobenzamide, has been reported. researchgate.net This related molecule crystallizes in the monoclinic space group P21/n. researchgate.net It is crucial to emphasize that this data pertains to an isomer and cannot be directly extrapolated to describe the precise crystal packing and molecular conformation of this compound.
Table 1: Crystallographic Data for the Related Compound N-cyclohexyl-2-nitrobenzamide
| Parameter | Value |
| Empirical Formula | C₁₃H₁₆N₂O₃ |
| Formula Weight | 248.28 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 13.9913(10) |
| b (Å) | 8.8475(4) |
| c (Å) | 20.5627(15) |
| β (°) | 93.278(6) |
| Volume (ų) | 2541.3(3) |
| Z | 8 |
| Data sourced from a study on N-cyclohexyl-2-nitrobenzamide and is not representative of this compound. researchgate.net |
Advanced Chiral Resolution and Stereoisomer Characterization (if applicable to the compound)
This compound is an achiral molecule. It does not possess a stereocenter, and therefore, it does not have enantiomers or diastereomers. The molecule has a plane of symmetry that bisects the cyclohexyl and benzamide (B126) rings. Consequently, advanced chiral resolution techniques and stereoisomer characterization are not applicable to this compound. The research landscape reflects this, with no published studies on the chiral separation of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict a wide range of characteristics with a high degree of accuracy.
Electronic Structure Analysis (HOMO-LUMO energy gap, electrostatic potential maps)
An analysis of the electronic structure of a molecule provides critical information about its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.
Electrostatic potential maps are also valuable tools, as they illustrate the charge distribution within a molecule. These maps can predict sites for electrophilic and nucleophilic attack, providing insights into intermolecular interactions. For N-(cyclohexylmethyl)-4-nitrobenzamide, specific values for the HOMO-LUMO energy gap and detailed electrostatic potential maps are not available in the scientific literature.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations can accurately predict spectroscopic data, which is invaluable for the identification and characterization of compounds. For instance, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (often from Infrared and Raman spectroscopy) can aid in the structural elucidation of a molecule. However, no published theoretical predictions for the NMR or vibrational spectra of this compound could be located.
Reaction Pathway Modeling and Transition State Analysis
Computational methods can also be used to model reaction pathways and analyze transition states. This type of investigation is crucial for understanding reaction mechanisms and predicting reaction outcomes. There are currently no available studies that model the reaction pathways or analyze the transition states involving this compound.
Molecular Dynamics Simulations and Conformational Searching
Molecular dynamics simulations and conformational searching are powerful techniques for exploring the dynamic behavior and conformational preferences of molecules.
Conformational Landscape Exploration in Solution and Solid State
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational searching can identify the most stable arrangements of a molecule's atoms. Studies on the conformational landscape of this compound in either the solution or solid state have not been reported.
Solvent Effects on Molecular Conformation and Dynamics
The solvent environment can significantly influence the conformation and dynamics of a molecule. Molecular dynamics simulations are particularly well-suited to investigate these solvent effects. However, there is no available research that specifically examines the impact of different solvents on the conformational behavior of this compound.
Supramolecular Assembly Prediction and Modeling
The study of supramolecular assembly provides critical insights into how molecules interact to form well-ordered structures. For this compound, computational and theoretical methods are indispensable for predicting and understanding these complex arrangements.
Theoretical Prediction of Crystal Packing and Self-Assembly Motifs
Theoretical predictions of the crystal packing of this compound reveal a landscape of possible solid-state structures. These predictions are based on the minimization of lattice energy, a computational approach that assesses the stability of various hypothetical crystal arrangements. The molecule's inherent functionalities—the amide group, the nitro group, and the cyclohexyl and phenyl rings—are the primary drivers of its self-assembly behavior.
The dominant predicted self-assembly motif involves hydrogen bonding between the amide groups of adjacent molecules. Specifically, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction typically leads to the formation of one-dimensional chains or tapes, a common feature in the crystal structures of primary and secondary amides.
Furthermore, π-π stacking interactions between the aromatic nitro-substituted phenyl rings are anticipated. These interactions, driven by favorable electrostatic and dispersion forces, would lead to the organization of the one-dimensional hydrogen-bonded chains into more complex two-dimensional layers or three-dimensional networks. The interplay between the directional hydrogen bonds and the less directional π-π and van der Waals forces dictates the final, most stable crystal structure. The bulky and flexible cyclohexylmethyl group is expected to influence the packing efficiency, potentially leading to the formation of polymorphic structures, where different packing arrangements have similar lattice energies.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it provides a detailed picture of the close contacts between molecules.
For this compound, the Hirshfeld surface is characterized by distinct regions that correspond to specific types of intermolecular interactions. The most prominent features are the intense red spots on the dnorm map, which signify the shortest and strongest intermolecular contacts. These spots are located around the amide N-H and carbonyl oxygen atoms, providing clear evidence of the N-H···O hydrogen bonds that form the primary supramolecular synthons.
The quantitative data derived from Hirshfeld surface analysis provides a comprehensive understanding of the hierarchy of intermolecular forces governing the supramolecular assembly of this compound.
| Interaction Type | Description | Predicted Contribution |
| N-H···O | Strong hydrogen bond between amide groups | Primary and most significant |
| C-H···O | Weaker hydrogen bonds involving nitro and carbonyl oxygens | Significant secondary contribution |
| π-π Stacking | Interactions between aromatic phenyl rings | Contributes to layering and stability |
| H···H Contacts | Van der Waals forces from cyclohexyl and phenyl hydrogens | Large contribution due to abundance of H atoms |
| C-H···π | Interactions between C-H bonds and the aromatic ring | Minor but notable contribution |
Structure Reactivity and Structure Interaction Relationships Non Clinical Focus
Design and Synthesis of N-(cyclohexylmethyl)-4-nitrobenzamide Analogues
The synthesis of this compound and its analogues typically involves the coupling of a 4-nitrobenzoyl chloride derivative with cyclohexylmethanamine or its corresponding analogues. This standard amide bond formation allows for systematic modifications at two key positions: the phenyl ring and the N-substituent.
A general synthetic route involves the reaction of 4-nitrobenzoyl chloride with cyclohexylmethanamine in the presence of a base, such as triethylamine (B128534) or pyridine, in an appropriate solvent like dichloromethane (B109758) or dimethylformamide (DMF). nih.govnih.gov The resulting product, this compound, can be purified by recrystallization or column chromatography.
Modifications to the phenyl ring of this compound are crucial for probing the electronic and steric effects on the compound's reactivity and interactions. The 4-nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzamide (B126) system. mdpi.com
Systematic modifications can include the introduction of various substituents at different positions on the phenyl ring. For instance, introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) or additional electron-withdrawing groups (EWGs) such as chloro (-Cl) or another nitro group (-NO₂) can systematically alter the electron density of the aromatic ring and the carbonyl group. nih.gov
The synthesis of these analogues would follow a similar pathway, starting from the appropriately substituted nitrobenzoic acid, which is first converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with cyclohexylmethanamine. nih.gov
Table 1: Examples of Phenyl Ring-Modified Analogues of this compound and Their Potential Electronic Effects
| Substituent at Position 2 or 3 | Electronic Effect |
| -OCH₃ | Electron-donating (by resonance) |
| -CH₃ | Electron-donating (by induction) |
| -Cl | Electron-withdrawing (by induction) |
| -NO₂ | Strongly electron-withdrawing |
These modifications are fundamental in studying quantitative structure-reactivity relationships.
The N-cyclohexylmethyl group can also be systematically varied to understand its role in structure-interaction relationships. Modifications can include altering the size and nature of the cycloalkyl group (e.g., cyclopentylmethyl, cycloheptylmethyl) or replacing it with other alkyl or aryl groups. nih.gov For example, the synthesis of N-alkylamides can be achieved through similar coupling reactions. nih.gov
Table 2: Examples of N-Substituent Variations and Their Potential Impact
| N-Substituent | Potential Impact |
| N-benzyl | Introduces aromatic interactions |
| N-tert-butyl | Increases steric hindrance near the amide |
| N-phenyl | Alters the electronic properties of the amide nitrogen |
| N-cyclopentylmethyl | Reduces the size of the cycloalkyl group |
These variations allow for a detailed exploration of the steric and conformational requirements for biological interactions.
Quantitative Structure-Reactivity Relationships (QSRR)
QSRR studies aim to correlate the structural features of a series of compounds with their chemical reactivity. For this compound and its analogues, Hammett and Taft analyses are particularly relevant.
The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzoic acid derivatives. wikipedia.orgviu.ca The equation is given by:
log(k/k₀) = σρ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.
ρ (rho) is the reaction constant, which depends on the nature of the reaction. wikipedia.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. wikipedia.org Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge.
For a series of this compound analogues with different substituents on the phenyl ring, a Hammett plot could be constructed by measuring the rates of a specific reaction (e.g., alkaline hydrolysis of the amide). The resulting ρ value would provide insight into the reaction mechanism. For example, a Hammett plot for the competitive oxidation of para-substituted N-benzylbenzamides yielded a linear relationship, indicating the formation of a negatively charged transition state. researchgate.net
The Taft equation is an extension of the Hammett equation that separates polar, steric, and resonance effects. It is particularly useful for analyzing the effects of substituents at positions other than meta and para, as well as for aliphatic systems.
The electronic structure of this compound, particularly the presence of the electron-withdrawing nitro group, significantly influences its chemical reactivity. The nitro group deactivates the aromatic ring towards electrophilic substitution and makes the carbonyl carbon of the amide more electrophilic. mdpi.com
Computational chemistry can be used to calculate molecular descriptors such as electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. scirp.org These descriptors can then be correlated with experimental reactivity data. For instance, a lower LUMO energy would suggest a greater susceptibility to nucleophilic attack at the carbonyl carbon.
QSRR models can be developed to predict the reactivity of new analogues. frontiersin.org For example, a model might show that the rate of hydrolysis is strongly correlated with the calculated charge on the carbonyl carbon and the Hammett σ constant of the substituent on the phenyl ring.
Structure-Biological Interaction Relationships (Non-Clinical, Mechanistic)
Understanding how this compound and its analogues interact with biological macromolecules at a molecular level is crucial for elucidating their mechanism of action. This involves identifying the specific binding interactions that contribute to a biological effect.
Recent studies on other nitrobenzamide derivatives have provided insights into these interactions. For example, in a series of 4-(isopentyloxy)-3-nitrobenzamide derivatives that act as xanthine (B1682287) oxidase inhibitors, molecular modeling revealed key interactions within the enzyme's active site. nih.gov
In another example, the crystal structures of PPARγ, a nuclear receptor, in complex with covalent inverse agonists containing a nitro-substituted phenyl group, have been elucidated. acs.org These studies show that the nitro group can form specific interactions with amino acid residues, such as a methionine (M364), in the ligand-binding pocket. acs.org Furthermore, the amide portion of the ligands often forms hydrogen bonds with residues like glutamine (Q286). acs.org
For this compound, it can be hypothesized that:
The 4-nitro group can act as a hydrogen bond acceptor and participate in polar interactions. acs.org
The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). acs.org
The cyclohexylmethyl group can engage in hydrophobic or van der Waals interactions within a binding pocket.
By systematically modifying each part of the molecule, as described in section 5.1, and observing the effects on biological activity (e.g., enzyme inhibition, receptor binding), a detailed structure-activity relationship (SAR) can be built. nih.govjlu.edu.cn For instance, comparing the activity of analogues with different N-substituents can reveal the optimal size and shape for the hydrophobic pocket.
Table 3: Potential Molecular Interactions of this compound with a Biological Target
| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues |
| 4-Nitro Group | Polar, Hydrogen Bond Acceptor | Methionine, Serine, Threonine |
| Amide Carbonyl | Hydrogen Bond Acceptor | Glutamine, Asparagine, Arginine |
| Amide N-H | Hydrogen Bond Donor | Glutamate, Aspartate, Carbonyl backbone |
| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Cyclohexyl Group | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine |
These mechanistic insights are fundamental for understanding the compound's biological profile without focusing on clinical outcomes.
In vitro Binding Studies with Molecular Targets (e.g., enzyme active site interactions, receptor binding mechanisms)
While specific in vitro binding data for this compound is not available, studies on other nitrobenzamide derivatives provide a framework for understanding its potential interactions. For instance, a series of nitro-substituted benzamide derivatives were evaluated for their inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophages. In this study, compounds with nitro groups demonstrated significant dose-dependent inhibition, suggesting an interaction with enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS).
The binding of this compound to a hypothetical enzyme active site would likely involve a combination of interactions:
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). These interactions are crucial for anchoring the molecule within a protein's binding pocket.
Hydrophobic Interactions: The cyclohexyl ring is a bulky, nonpolar moiety that would favorably interact with hydrophobic pockets in a protein, formed by amino acid residues like valine, leucine, and isoleucine.
Aromatic Interactions: The 4-nitrophenyl ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Polar Interactions: The nitro group is a strong electron-withdrawing group and can participate in polar interactions or hydrogen bonding with suitable residues in the active site.
The affinity and specificity of binding would be determined by the precise geometry and chemical nature of the molecular target's active site.
Table 1: Potential Molecular Interactions of this compound Functional Groups
| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
| Cyclohexyl Ring | Hydrophobic Interactions | Valine, Leucine, Isoleucine, Alanine |
| Amide Linkage | Hydrogen Bonding (Donor & Acceptor) | Serine, Threonine, Asparagine, Glutamine |
| 4-Nitrophenyl Ring | π-π Stacking, π-Cation Interactions | Phenylalanine, Tyrosine, Tryptophan |
| Nitro Group | Polar Interactions, Hydrogen Bonding | Arginine, Lysine, Histidine |
Computational Docking and Molecular Recognition Studies for Probing Binding Modes
In the absence of experimental data, computational docking serves as a powerful tool to predict the binding mode of a ligand within a protein's active site. For this compound, a typical docking study would involve generating a three-dimensional model of the compound and placing it into the crystal structure of a potential target protein, for example, an enzyme implicated in a disease process.
Molecular docking simulations performed on other nitrobenzamide derivatives have revealed key binding features. For example, in a study of benzamide derivatives targeting iNOS, docking analysis showed that the nitro groups played a significant role in the binding efficiency. The orientation and polarizability of the nitro group were found to be critical for effective interaction with the enzyme. Similarly, docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against α-glucosidase and α-amylase have demonstrated reasonable dock scores and specific binding interactions.
A hypothetical docking of this compound would likely show the cyclohexyl group occupying a hydrophobic pocket, while the nitrobenzamide core forms hydrogen bonds and aromatic interactions with key residues in the active site. The specific conformation and orientation would be scored based on the predicted binding energy, providing insights into the most probable binding mode.
Scaffold Design Principles for Modulating Molecular Interactions
The this compound structure can be considered a scaffold that can be systematically modified to optimize its interactions with a biological target. The principles of scaffold design involve altering the different components of the molecule to enhance binding affinity, selectivity, and other pharmacological properties.
Modification of the Cyclohexyl Group: Replacing the cyclohexyl ring with other cyclic or acyclic aliphatic groups could fine-tune the hydrophobic interactions. Introducing substituents on the ring could also probe for additional binding pockets and potentially introduce new hydrogen bonding or polar interactions.
Alterations to the Amide Linker: While the amide bond itself is often crucial for binding, its rigidity can be modulated. For instance, introducing methylation on the nitrogen could remove a hydrogen bond donor and alter the torsional angle.
Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. The 4-nitro group is a strong electron-withdrawing group. Moving it to the 2- or 3-position would significantly alter the electronic distribution and steric profile of the molecule. Replacing the nitro group with other substituents (e.g., halogens, alkyl groups, cyano groups) would systematically probe the electronic and steric requirements of the binding pocket. Studies on related compounds have shown that even the number of nitro groups can influence binding efficiency.
Advanced Research Applications and Interdisciplinary Perspectives Excluding Clinical
Role as a Synthetic Intermediate for Complex Molecular Architectures
The true synthetic potential of N-(cyclohexylmethyl)-4-nitrobenzamide is realized upon the chemical modification of its nitro group. The reduction of the nitro group to an amine (NH2) function is a critical transformation, converting the molecule from a relatively inert state to a reactive building block, N-(cyclohexylmethyl)-4-aminobenzamide. This amine derivative becomes a valuable intermediate for constructing larger, more elaborate molecular systems.
A typical reduction process involves reacting the parent nitro compound with a reducing agent like tin(II) chloride in a suitable solvent such as ethyl acetate. This reaction is efficient and foundational for the applications described below.
Once converted to its amino derivative, N-(cyclohexylmethyl)-4-aminobenzamide, the molecule can participate in a wide array of chemical reactions to form heterocyclic structures. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational to many areas of chemistry. The primary amino group of the activated intermediate is a potent nucleophile, enabling it to react with various electrophilic partners to close new rings.
For instance, derivatives of 4-aminobenzamide (B1265587) are used in multicomponent reactions to build complex heterocycles like pyrans and dihydropyridines. nih.gov In a representative one-pot synthesis, an aminobenzamide-type molecule can be reacted with an aldehyde, malononitrile, and a catalyst to yield highly functionalized heterocyclic products. nih.gov Similarly, aminoazoles can react with aminobenzamide derivatives to produce fused heterocyclic systems like researchgate.netekb.egchem-soc.sitriazolo[1,5-a]pyrimidines. frontiersin.org These strategies highlight how the N-(cyclohexylmethyl)-4-aminobenzamide scaffold can be incorporated into diverse heterocyclic frameworks.
The bifunctional nature of N-(cyclohexylmethyl)-4-aminobenzamide (possessing an amine at one end and an amide group that can be further derivatized) makes it a suitable monomer for polymerization and macrocyclization reactions.
Macrocycle Synthesis: Macrocycles are large ring structures that are of significant interest in host-guest chemistry and drug discovery. The N-substituted aminobenzamide scaffold is a recognized component in the modular synthesis of diverse macrocycles. nih.govcore.ac.uk General strategies often involve reacting a diamine with a diacyl chloride under high-dilution conditions to favor intramolecular ring-closing over intermolecular polymerization. nih.gov The N-(cyclohexylmethyl)-4-aminobenzamide intermediate could serve as a "strut" in such constructions, providing rigidity and specific stereochemistry to the final macrocyclic structure.
Polymer Chemistry: In polymer science, monomers containing amine and carboxylic acid (or derivative) functionalities are the basis for polyamides (like Nylon). Following the reduction of the nitro group, the resulting N-(cyclohexylmethyl)-4-aminobenzamide can be used in polymerization reactions. For example, N-substituted aminostyrene salts have been shown to undergo polymerization. chem-soc.si More directly, N-substituted polyether-block-amide copolymers have been prepared through melt polycondensation, demonstrating how N-substituted monomers can be integrated into polymer chains to modify their properties. researchgate.net The cyclohexylmethyl group would be expected to impart increased thermal stability and altered solubility to the resulting polymer.
Exploration in Materials Science and Supramolecular Chemistry
The structure of this compound is inherently suited for applications in materials science due to its capacity for forming ordered, non-covalent assemblies.
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The key to the self-assembly of this compound lies in the hydrogen bonds formed by its amide group and the potential for pi-pi stacking interactions from its nitroaromatic ring.
X-ray crystallography studies have revealed that in the solid state, molecules of this compound arrange themselves into one-dimensional chains. This ordered structure is primarily directed by hydrogen bonds where the amide hydrogen of one molecule donates to the amide oxygen of an adjacent molecule (an N—H···O bond). This repeated interaction propagates a head-to-tail chain throughout the crystal lattice. The nitro groups and cyclohexyl rings project from this central hydrogen-bonded spine. This predictable, one-dimensional assembly makes the molecule a model system for understanding how molecular shape and functional groups can be used to engineer supramolecular architectures.
| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Role in Assembly |
| Hydrogen Bond | Amide Nitrogen (N-H) | Amide Oxygen (C=O) | ~2.9 Å | Forms 1D chains |
| Pi-Pi Stacking | Phenyl Ring | Phenyl Ring | >3.5 Å | Weakly stabilizes chains |
This interactive table summarizes the key non-covalent interactions driving the self-assembly of this compound.
The nitroaromatic portion of this compound makes it a candidate for use in molecular sensing, particularly for detecting electron-rich chemical species or anions. The principle often relies on a change in color or fluorescence upon binding.
While specific sensor studies on this exact molecule are not prominent, the nitrobenzamide motif is well-established in the design of chemosensors. For example, coordination polymers containing nitrobenzoic acid have been shown to be highly sensitive and selective fluorescent sensors for detecting other nitro compounds like p-nitrobenzoic acid (PNBA) and 2,4,6-trinitrophenol (TNP) through a fluorescence quenching mechanism. nih.gov The electron-deficient nitroaromatic ring can interact favorably with electron-rich analytes, leading to a measurable signal. Furthermore, the position of the nitro group on a benzene (B151609) ring has been shown to critically affect the performance of anion sensors, indicating that the 4-nitro configuration is a deliberate choice for tuning electronic properties for recognition events. researchgate.net
Mechanistic Probes in Biochemical Systems (Purely Academic, Non-Therapeutic)
In a non-clinical, academic context, molecules like this compound can be used as probes to study biochemical processes, such as enzyme mechanisms. The N-substituted aminobenzamide scaffold, derived from the parent nitro compound, is particularly useful for this purpose.
Researchers have designed and synthesized libraries of N-substituted aminobenzamide derivatives to act as inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.gov By systematically altering the substituents on the aminobenzamide scaffold and measuring their inhibitory activity, scientists can map the enzyme's active site. This process helps to understand which structural features are critical for binding and inhibition. For instance, a study involving 69 novel N-substituted aminobenzamide derivatives showed that this scaffold is a valid starting point for developing potent enzyme inhibitors, with some compounds showing significant activity at micromolar concentrations. nih.gov In such studies, this compound would serve as a precursor or a negative control compound to establish a baseline before more complex functional groups are introduced.
Elucidating Enzyme Mechanisms through Inhibition Studies
The investigation of enzyme inhibitors is a cornerstone of biochemical research, providing invaluable insights into enzyme structure, function, and catalytic mechanisms. While direct studies on this compound are not extensively documented in publicly available literature, the broader class of nitrobenzamide derivatives has demonstrated significant potential as enzyme inhibitors. This suggests that this compound could serve as a valuable research tool in this domain.
The nitro group, an electron-withdrawing moiety, can play a crucial role in a molecule's ability to interact with and inhibit an enzyme. mdpi.com This property is often exploited in the design of enzyme inhibitors. For instance, various nitro-substituted benzamide (B126) derivatives have been synthesized and evaluated for their anti-inflammatory activities through the inhibition of enzymes like inducible nitric oxide synthase (iNOS). nih.govresearchgate.net In these studies, the nitro group's position and the nature of the substituents on the benzamide scaffold were found to be critical for inhibitory potency. nih.govresearchgate.net
Furthermore, research into N-alkyl nitrobenzamides has revealed their potential as inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.gov These studies highlight the importance of the N-alkyl group's size and lipophilicity in determining the inhibitory activity. nih.govucp.pt The cyclohexylmethyl group in this compound, with its specific steric and lipophilic characteristics, could therefore be instrumental in defining its interaction with and potential inhibition of various enzymes.
By studying how compounds like this compound interact with specific enzymes, researchers can map active sites, understand conformational changes upon binding, and elucidate the roles of specific amino acid residues in catalysis. Such inhibition studies are fundamental to understanding enzyme mechanisms and can pave the way for the rational design of more potent and specific inhibitors for research purposes.
Table 1: Examples of Enzyme Inhibition by Structurally Related Nitrobenzamide Derivatives
| Derivative Class | Target Enzyme | Observed Effect | Reference(s) |
| Nitro-substituted benzamides | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of nitric oxide production, suggesting iNOS inhibition. | nih.govresearchgate.net |
| N-Alkyl nitrobenzamides | Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) | Potent antimycobacterial activity, with DprE1 identified as a likely target. | nih.gov |
| 6-Nitrobenzimidazole derivatives | Nucleotide Pyrophosphatases/Phosphodiesterases (NPPs) | In vitro inhibition of NPPs. | researchgate.net |
This table is for illustrative purposes and shows the activity of related compound classes, as direct enzyme inhibition data for this compound is not available.
Understanding Ligand-Receptor Interactions at a Molecular Level
The precise interaction between a ligand and its receptor is fundamental to nearly all signal transduction pathways in biology. Small molecules are indispensable tools for probing these interactions, helping to define binding pockets, identify key contact points, and understand the conformational changes that lead to receptor activation or inhibition. The benzamide scaffold, a key feature of this compound, is present in numerous compounds known to interact with a variety of receptors.
Structure-activity relationship (SAR) studies on benzamide derivatives have been instrumental in the development of ligands for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov These studies systematically modify different parts of the molecule, including the N-substituent, to understand how these changes affect binding affinity and functional activity. The cyclohexylmethyl group of this compound provides a specific size and conformational flexibility that could be investigated for its role in binding to various receptor types.
Molecular modeling and computational chemistry are powerful adjuncts to experimental studies in this area. nih.gov By creating in silico models of a receptor's binding site, researchers can dock compounds like this compound to predict binding modes and energies. These predictions can then be tested experimentally through techniques such as radioligand binding assays or surface plasmon resonance. While specific studies on this compound are lacking, the principles derived from research on other benzamides are applicable. For example, studies on other N-substituted benzamides have highlighted the importance of hydrogen bonding and hydrophobic interactions in receptor affinity. researchgate.net
The use of this compound and its analogs in such studies could help to build more accurate models of ligand-receptor interactions, contributing to a deeper understanding of receptor pharmacology at the molecular level.
Future Research Directions and Unanswered Questions
Development of Novel and Sustainable Synthetic Pathways for N-(cyclohexylmethyl)-4-nitrobenzamide
The synthesis of N-substituted benzamides is a cornerstone of organic chemistry, yet traditional methods often rely on hazardous reagents and generate significant waste. The development of green and sustainable synthetic routes for this compound is a critical area for future research.
Current synthetic approaches to similar benzamides often involve the reaction of an amine with an acyl chloride, which can be effective but may lack in sustainability. Researchers are increasingly turning to greener alternatives. chemistryjournals.netnih.govrsc.org For instance, the mechanochemical synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide, achieved through ball milling of 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride, presents a solvent-free, efficient, and environmentally friendly pathway. mdpi.com This approach yielded the product in just five minutes with an 89% yield. mdpi.com Future research should explore the applicability of mechanochemistry to the synthesis of this compound.
Another promising avenue is the use of catalytic processes that minimize waste and improve atom economy. The development of catalytic systems, perhaps using transition metals, for the direct amidation of 4-nitrobenzoic acid with cyclohexanemethanamine would represent a significant advancement over traditional multi-step syntheses that generate stoichiometric waste. chemistryjournals.net Furthermore, exploring the use of alternative, greener solvents like water, ionic liquids, or supercritical fluids could drastically reduce the environmental impact of production. chemistryjournals.net
A comparative table of potential sustainable synthetic methods that could be investigated for this compound is presented below.
| Synthetic Method | Potential Advantages | Key Research Question |
| Mechanochemistry (Ball Milling) | Solvent-free, reduced reaction times, high yields. mdpi.com | Can this method be efficiently applied to the reaction of 4-nitrobenzoyl chloride and cyclohexanemethanamine? |
| Catalytic Direct Amidation | High atom economy, reduced waste streams. chemistryjournals.net | What catalyst system would be effective for the direct coupling of 4-nitrobenzoic acid and cyclohexanemethanamine? |
| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. chemistryjournals.net | Can a continuous flow process be developed for the synthesis of this compound? |
| Aqueous Micellar Catalysis | Use of water as a solvent, reduced need for organic solvents, potential for catalyst recycling. nih.govrsc.org | Would a surfactant system effectively promote the reaction between the starting materials in an aqueous medium? |
Deeper Exploration of Its Unique Reactivity Profiles and Selectivity
The chemical character of this compound is dictated by the interplay of its constituent functional groups: the nitroaromatic ring, the amide linkage, and the cyclohexylmethyl moiety. A deeper exploration of its reactivity is essential to understanding its potential applications.
The nitro group is a versatile functional handle. Its electron-withdrawing nature activates the aromatic ring towards nucleophilic aromatic substitution, while it can also be selectively reduced to an amine. jsynthchem.comjsynthchem.com The selective reduction of the nitro group in the presence of the amide functionality is a key transformation that would yield N-(cyclohexylmethyl)-4-aminobenzamide, a potentially valuable building block. Research into chemoselective reduction methods, for example using catalytic systems like Pd-doped TiO2 or Ni/SiO2 with hydrazine (B178648) hydrate (B1144303), would be highly valuable. researchgate.netspast.org Studies have shown that aromatic nitro compounds can be reduced to their corresponding amines with high yields and selectivity, even in the presence of other reducible functional groups. spast.org
The reactivity of the amide bond itself is also of interest. While generally stable, its hydrolysis under acidic or basic conditions would cleave the molecule, a property that could be exploited in controlled-release applications. Furthermore, the N-H proton of the amide could potentially be deprotonated to generate a nucleophile for further functionalization.
A key unanswered question is how the bulky cyclohexylmethyl group influences the reactivity and selectivity of the molecule. It may provide steric hindrance that directs reactions to specific sites or alters the rate of reaction compared to smaller N-alkyl benzamides. Systematic studies comparing the reactivity of a series of N-alkyl-4-nitrobenzamides would be instrumental in elucidating these steric and electronic effects.
Advanced Computational Modeling for Predictive Chemistry and Materials Design
In recent years, computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental work. rsc.org Advanced computational modeling of this compound holds significant promise for accelerating the discovery of its potential applications.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. sci-hub.se This information can provide insights into its reactivity, stability, and potential for intermolecular interactions. For example, a benchmark study on benzamide (B126) derivatives used DFT to calculate properties like the HOMO-LUMO energy gap, which is related to chemical reactivity and stability. sci-hub.se
Quantitative Structure-Activity Relationship (QSAR) studies could be used to predict the biological activity of this compound and its derivatives. nih.govnih.gov By building models based on a series of related compounds with known activities, it may be possible to predict the potential of this molecule in areas like drug discovery. For instance, a QSAR study on substituted benzamides/benzylamines successfully predicted their anticonvulsant activity with high accuracy. nih.gov
Molecular docking simulations can be used to predict how this compound might interact with biological targets such as enzymes or receptors. benthamdirect.comresearchgate.net This could guide the design of new therapeutic agents. For example, molecular docking has been used to study the binding of N-substituted benzamide derivatives to histone deacetylases (HDACs), which are important targets in cancer therapy. researchgate.net
The table below outlines potential computational studies and the insights they could provide.
| Computational Method | Predicted Properties/Insights | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, electrostatic potential, vibrational frequencies. sci-hub.se | Understanding reactivity, stability, and spectroscopic properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activities based on molecular descriptors. nih.govnih.gov | Guiding the design of new compounds with desired therapeutic effects. |
| Molecular Docking | Binding affinity and mode of interaction with biological macromolecules. benthamdirect.comresearchgate.net | Identifying potential protein targets and designing new enzyme inhibitors. |
| Molecular Dynamics (MD) Simulations | Conformational flexibility and dynamic behavior in different environments. | Assessing the stability of ligand-protein complexes and understanding transport properties. |
Uncovering New Roles as a Versatile Chemical Scaffold in Emerging Fields
The benzamide core is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. dovepress.com The combination of the benzamide, nitro group, and cyclohexylmethyl moiety in this compound suggests its potential as a versatile scaffold for the development of novel compounds in various emerging fields.
The nitrobenzamide substructure itself has been investigated for various biological activities. nih.govresearchgate.netmdpi.com For example, a series of N-alkyl nitrobenzamides showed promising antitubercular activities. mdpi.comnih.gov The 4-nitro substitution pattern, in particular, has been explored in the design of antitumor agents. nih.gov Future research should, therefore, include the screening of this compound for a broad range of biological activities.
Furthermore, the reduction of the nitro group to an amine would open up a vast chemical space for further derivatization. The resulting 4-aminobenzamide (B1265587) derivative could be used as a key intermediate in the synthesis of more complex molecules, such as azo dyes, polymers, or new pharmaceutical agents. The primary amine could be readily functionalized to introduce new pharmacophores or linking groups for applications in areas like Proteolysis-Targeting Chimeras (PROTACs), where benzamide-type structures have been explored as novel binders. nih.govacs.org
The unique combination of a rigid aromatic core and a flexible, lipophilic cyclohexylmethyl group could also be advantageous in materials science. This structure could be incorporated into polymers or liquid crystals, where the interplay of intermolecular forces like hydrogen bonding and π-stacking could lead to interesting material properties.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing N-(cyclohexylmethyl)-4-nitrobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-nitrobenzoyl chloride with cyclohexylmethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is often added to scavenge HCl, improving yields. Optimization includes controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and maintaining temperatures between 0–5°C during initial mixing to minimize side reactions. Post-reaction, the product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Key Data : For analogous compounds, yields of ~90% are achievable under optimized conditions, with Rf values of ~0.51 in chloroform/diethyl ether/hexane (6:3:1) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the cyclohexylmethyl group (δ ~3.59 ppm for CH2-NH and δ ~34.81 ppm for CH2-Ph in analogous structures) and nitrobenzamide moiety (AA’BB’ splitting at δ ~8.40–8.04 ppm for aromatic protons) .
- UV-Vis : Detect absorption bands at ~239 nm (ε ≈ 14,100 M⁻¹cm⁻¹) and ~290 nm (ε ≈ 11,700 M⁻¹cm⁻¹) attributed to π→π* transitions in the nitroaromatic system .
- HRMS : Validate molecular weight with high precision (mass error <2 ppm), e.g., [M+H]+ calculated for C14H17N2O3: 261.1234, observed 261.1231 .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, in related N,N-dicyclohexyl-4-nitrobenzamide, the nitro group exhibits a coplanar arrangement with the benzene ring (torsion angle <5°), while cyclohexyl groups adopt chair conformations. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Structural validation tools like PLATON ensure absence of twinning or disorder .
- Key Insight : Discrepancies in NMR-derived conformations (e.g., rotational barriers of the amide bond) can be resolved via SC-XRD, clarifying intramolecular H-bonding or steric effects .
Q. What computational strategies predict the bioactivity of this compound, and how do structural modifications alter potency?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like neurokinin-2 receptors. The nitro group’s electron-withdrawing nature enhances binding to polar pockets, while the cyclohexylmethyl moiety contributes to hydrophobic interactions.
- QSAR Models : Correlate substituent effects (e.g., replacing nitro with cyano) with bioactivity using Hammett constants (σ) or Hansch parameters. For instance, nitro groups (σ = 1.27) increase electrophilicity, potentially enhancing receptor affinity compared to methoxy (σ = -0.27) .
- Case Study : Analogues lacking the nitro group show reduced antagonistic activity (e.g., SR 48,968 derivatives), emphasizing its role in target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
